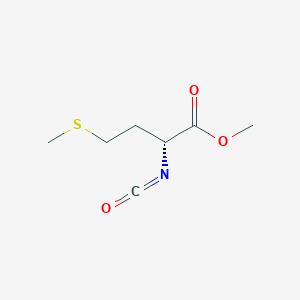

methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate

Description

Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate is a chiral organic compound characterized by:

- Isocyanato group (-NCO) at the C2 position, conferring high reactivity for polymerization or crosslinking.

- Methyl ester at the terminal carboxylate, influencing lipophilicity and metabolic stability.

- R-configuration at C2, which may dictate stereoselective reactivity or bioactivity.

This compound’s structural features make it relevant in materials science (e.g., polyurethane precursors) or medicinal chemistry (e.g., methionine analogs). Below, it is compared with three structurally related compounds from recent literature.

Properties

Molecular Formula |

C7H11NO3S |

|---|---|

Molecular Weight |

189.23 g/mol |

IUPAC Name |

methyl (2R)-2-isocyanato-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C7H11NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h6H,3-4H2,1-2H3/t6-/m1/s1 |

InChI Key |

LTRPJRSRZAQDQI-ZCFIWIBFSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CCSC)N=C=O |

Canonical SMILES |

COC(=O)C(CCSC)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common precursor is methyl (2R)-2-amino-4-(methylsulfanyl)butanoate, which can be synthesized through the following steps:

Starting Material: Begin with (2R)-2-amino-4-(methylsulfanyl)butanoic acid.

Esterification: React the amino acid with methanol in the presence of an acid catalyst to form methyl (2R)-2-amino-4-(methylsulfanyl)butanoate.

Isocyanate Formation: Treat the ester with phosgene or a phosgene equivalent under controlled conditions to form methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, alternative methods such as the use of less hazardous reagents or catalysts may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, or thiols; typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide); typically carried out at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Carboxylic Acid and Methanol: Formed from hydrolysis of the ester group.

Sulfoxides and Sulfones: Formed from oxidation of the methylsulfanyl group.

Scientific Research Applications

Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential interactions with biological molecules, such as proteins and enzymes, due to its reactive isocyanate group.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or as a prodrug.

Industry: Utilized in the production of specialty chemicals, coatings, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Isopropyl 2-Hydroxy-4-(Methylsulfanyl)Butanoate

| Property | Methyl (2R)-2-Isocyanato-4-(Methylsulfanyl)Butanoate | Isopropyl 2-Hydroxy-4-(Methylsulfanyl)Butanoate |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₃S (estimated) | C₈H₁₆O₃S |

| Key Substituent | -NCO at C2 | -OH at C2 |

| Ester Group | Methyl | Isopropyl |

| Stereochemistry | Defined (2R) | Undefined stereocenter at C2 |

| Reactivity | High (isocyanato reactivity) | Moderate (hydroxy group) |

| Molecular Weight | ~189.23 g/mol (estimated) | 192.273 g/mol |

Key Differences :

(2R)-2-[(Cyclohexylcarbamoyl)Amino]-4-(Methylsulfanyl)Butanoate

| Property | Target Compound | (2R)-2-[(Cyclohexylcarbamoyl)Amino]-... Butanoate |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₃S (estimated) | C₁₂H₂₁N₂O₃S |

| Key Substituent | -NCO at C2 | -NH-C(O)-NH-Cyclohexyl at C2 |

| Stereochemistry | Defined (2R) | Defined (2R) |

| Functional Group | Electrophilic isocyanato | Urea-derived carbamoyl |

| Molecular Weight | ~189.23 g/mol (estimated) | 273.371 g/mol |

Key Differences :

Methyl 4-(Methylsulfanyl)Butyrate

| Property | Target Compound | Methyl 4-(Methylsulfanyl)Butyrate |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₃S (estimated) | C₆H₁₂O₂S |

| Key Substituent | -NCO at C2 | No substituent at C2 |

| Ester Group | Methyl | Methyl |

| Stereochemistry | Defined (2R) | None |

| Applications | Polymer chemistry, chiral synthons | Flavoring agent, metabolite (e.g., methionine pathway) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.